2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI Key |
DTUYQPWFGMQGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring with methyl substitutions at positions 1, 3, and 5 can be synthesized via classical cyclization reactions involving hydrazines and β-dicarbonyl compounds:
Hydrazine-based cyclization:
Reacting acetylacetone derivatives with methylhydrazines under acidic or basic conditions yields methyl-substituted pyrazoles.
Reaction example:
$$
\text{Methylhydrazine} + \text{Acetylacetone} \rightarrow \text{1,3,5-Trimethylpyrazole}
$$Alternative route:
Direct methylation of pre-formed pyrazoles using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Functionalization at the 4-Position
The key step involves introducing a hydroxyl group at the 4-position of the pyrazole ring:
Electrophilic substitution:
Nitration or halogenation at the 4-position followed by nucleophilic substitution with hydroxide or related nucleophiles.Direct hydroxylation:
Using oxidative conditions, such as hydrogen peroxide in the presence of catalysts, to selectively hydroxylate the 4-position.
Formation of the Ether Linkage
The ether bond connecting the pyrazole to the ethanamine chain is typically formed via nucleophilic substitution:
SN2 reaction:
Reacting the 4-hydroxylated pyrazole derivative with ethylene halides (e.g., ethylene bromide or chloride) in the presence of a base like potassium carbonate to generate the ether linkage.Activation of the hydroxyl group:
Converting the hydroxyl into a better leaving group (e.g., mesylate or tosylate) before nucleophilic substitution with ethanamine.
Introduction of the Ethanamine Side Chain
The ethanamine moiety can be introduced through:
Nucleophilic substitution:
Using aminoethyl halides (e.g., 2-bromoethylamine) reacting with the activated pyrazole derivative.Reductive amination:
Reacting aldehyde or ketone derivatives with ammonia or primary amines, followed by reduction to form the ethanamine group.
Representative Reaction Scheme
Step 1: Synthesis of 1,3,5-Trimethylpyrazole
Hydrazine derivatives + β-dicarbonyl compounds → 1,3,5-Trimethylpyrazole
Step 2: Hydroxylation at the 4-position
Pyrazole + oxidizing agents (e.g., H2O2) → 4-Hydroxy-1,3,5-trimethylpyrazole
Step 3: Ether formation
4-Hydroxy-1,3,5-trimethylpyrazole + ethylene halide + base → 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine precursor
Step 4: Attachment of ethanamine
Reaction with ethylene halide derivatives or via reductive amination → Final compound
Data Tables Summarizing Preparation Methods
Recent Research Discoveries and Innovations
Recent studies have focused on optimizing the synthesis of pyrazole derivatives with enhanced biological activity. For example:
Microwave-assisted synthesis:
Accelerates cyclization and ether formation steps, reducing reaction times significantly.Green chemistry approaches:
Using solvent-free conditions or recyclable catalysts to improve sustainability.Functionalization techniques:
Employing click chemistry for attaching various side chains, including ethanamine groups, to streamline synthesis.
Notes and Considerations
- The methylation step requires careful control to prevent overalkylation.
- Selective hydroxylation at the 4-position of the pyrazole is challenging; oxidative conditions must be optimized.
- Protecting groups may be necessary during multi-step syntheses to prevent side reactions.
- Purification often involves column chromatography, with solvent systems tailored to the polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights :
Linker Chemistry: The ether oxygen in the target compound distinguishes it from analogs like 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine, which lacks an oxygen atom. In contrast, 2-([(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino)ethanol incorporates a hydroxyl group, enabling additional hydrogen bonding but introducing steric hindrance.
Functional Group Impact :
- The primary amine in the target compound offers nucleophilic reactivity for conjugation (e.g., in prodrug design) or salt formation. This contrasts with the acetamide analog, which replaces the amine with an amide, reducing basicity but enhancing metabolic stability .
- The discontinued chiral analog (S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine highlights the role of stereochemistry in biological activity, though specific data are unavailable .
Synthetic Accessibility: The synthesis of pyrazole-amine derivatives often involves nucleophilic substitution or reductive amination. For example, describes a general procedure using malononitrile or ethyl cyanoacetate with pyrazole precursors, though this pertains to unrelated compounds .
Applications and Biological Relevance :
- Pyrazole amines are frequently employed as ligands in catalysis or as intermediates in drug discovery. The oxyethylamine chain in the target compound may enhance binding to biomolecular targets (e.g., kinases or GPCRs) through hydrogen bonding, whereas methylene-linked analogs might favor hydrophobic interactions .
Biological Activity
The compound 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine , commonly referred to as TMPEA, is a pyrazole derivative that has garnered interest in various biological research fields. This article aims to delve into the biological activity of TMPEA, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.
TMPEA has a molecular formula of and a molecular weight of approximately 195.25 g/mol. The structure features a trimethylpyrazole moiety linked to an ethanamine group through an ether bond, as illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.25 g/mol |
| SMILES | CC(C)(C)N1C(=CC=N1)OCCN |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of TMPEA. A study published in 2023 explored novel antimicrobial agents and included TMPEA as a candidate compound. The results indicated that TMPEA exhibited significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and membrane integrity .
Anticancer Activity
TMPEA has also been investigated for its anticancer properties . In vitro experiments demonstrated that TMPEA could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth was noted, suggesting its potential as an adjunct therapy in cancer treatment .
Neuroprotective Effects
Emerging research indicates that TMPEA may possess neuroprotective effects . In animal models of neurodegenerative diseases, administration of TMPEA resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest that TMPEA could be beneficial in conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of TMPEA, researchers evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens. The results are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The study concluded that TMPEA displayed promising antimicrobial activity, particularly against E. coli, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Study
Another investigation focused on the anticancer effects of TMPEA on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The study measured cell viability using an MTT assay:
| Treatment | % Cell Viability |
|---|---|
| Control | 100 |
| TMPEA (10 µM) | 75 |
| TMPEA (50 µM) | 50 |
Results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent Ratio (Pyrazole:Ethanamine) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1:1.2 | DMF | 70 | 65 | 92 |
| 1:1.5 | DMSO | 80 | 78 | 96 |
How is the structural integrity of this compound confirmed post-synthesis?
Basic
A multi-technique approach is critical:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 224.2) .
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 58.9%, H: 8.1%, N: 25.0%) .
What experimental strategies are employed to investigate the interaction of this compound with cytochrome P450 enzymes, and how do these interactions influence metabolic pathways?
Q. Advanced
- In vitro assays :
- Fluorometric assays : Use recombinant CYP3A4/2D6 isoforms with probe substrates (e.g., dibenzylfluorescein) to measure inhibition/activation kinetics .
- LC-MS/MS metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor to identify phase I metabolites (e.g., hydroxylated or N-dealkylated products) .
- Data interpretation :
- Competitive inhibition is suggested if values align with substrate binding affinities.
- Activation effects (e.g., increased ) may indicate allosteric modulation .
Q. Table 2: Example CYP Inhibition Data
| CYP Isoform | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| 3A4 | 12.5 | Competitive |
| 2D6 | >50 | None observed |
How can researchers design experiments to assess the compound's impact on the MAPK/ERK signaling pathway in cellular models?
Q. Advanced
- Cell line selection : Use cancer models (e.g., HeLa or MCF-7) with high basal ERK activity .
- Western blotting : Monitor phospho-ERK (Thr202/Tyr204) levels after treatment (e.g., 10–50 µM for 24h). Normalize to total ERK and β-actin .
- Functional assays :
- Proliferation : MTT assay to correlate ERK modulation with growth inhibition (IC₅₀ calculation).
- Migration : Scratch assay to evaluate metastatic potential changes .
- Controls : Include U0126 (MEK inhibitor) as a positive control for ERK suppression .
How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
Q. Advanced
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity; IC₅₀ for cancer cells) under standardized conditions (pH, serum content) .
- Strain/cell line profiling : Test across diverse models (e.g., Gram-positive vs. Gram-negative bacteria; ER+ vs. triple-negative breast cancer) to identify selectivity .
- Mechanistic overlap : Investigate if antimicrobial effects arise from membrane disruption (via SYTOX Green uptake assays) while anticancer activity involves apoptosis (Annexin V/PI staining) .
What computational methods are recommended to predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular docking : Target ERK2 (PDB ID: 4QTB) or CYP3A4 (PDB ID: 5VBU) to identify binding modes and validate experimental inhibition data .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
